molecular formula C7H14ClNO B8098664 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

Cat. No.: B8098664
M. Wt: 163.64 g/mol
InChI Key: SZFMWRBEMGOBMC-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxa-5-aza-bicyclo[221]heptane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its bicyclic structure may enhance binding affinity to biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. A study demonstrated that modifications to the bicyclic framework can lead to increased efficacy against various pathogens, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Neuroscience

The compound's structural features may also play a role in modulating neurotransmitter systems, particularly in the context of cognitive enhancement or neuroprotection.

Case Study: Cognitive Enhancement
In preclinical studies, compounds similar to 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane have shown promise in enhancing memory and learning capabilities in animal models, potentially through cholinergic mechanisms.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials, particularly polymers and composites that require specific mechanical or thermal properties.

Case Study: Polymer Synthesis
Research has explored the incorporation of bicyclic structures into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. The use of this compound in such applications could lead to innovative solutions in material engineering.

Mechanism of Action

The mechanism by which 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride (CAS Number: 2177258-67-0) is a bicyclic compound that has garnered attention for its potential biological activity. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula for 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride is C₇H₁₄ClNO, with a molecular weight of 163.64 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.

PropertyValue
CAS Number2177258-67-0
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.64 g/mol
LogP0.85610
PSA21.26 Ų

Research indicates that compounds similar to 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride may interact with various biological pathways:

  • Neurotransmitter Modulation : Compounds in this class often exhibit activity at neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can possess antimicrobial properties, which may be relevant for developing new antibiotics.
  • Cell Signaling Pathways : These compounds may affect cell signaling pathways involved in inflammation and cell growth, suggesting potential applications in treating inflammatory diseases or cancer.

Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, derivatives of bicyclic compounds were shown to protect neuronal cells from oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) production . This suggests that 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride may have similar neuroprotective properties.

Case Study 2: Antimicrobial Activity

Research conducted on bicyclic compounds indicated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis . This property could make the compound a candidate for antibiotic development.

Case Study 3: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of bicyclic compounds on cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation through apoptosis induction . The specific pathways involved were linked to caspase activation and modulation of Bcl-2 family proteins.

Properties

IUPAC Name

1-ethyl-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-3-6(4-9-7)8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMWRBEMGOBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(CO1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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